molecular formula C19H20N6O3S B2822582 N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021227-15-5

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2822582
CAS No.: 1021227-15-5
M. Wt: 412.47
InChI Key: BLQXERIHSKKEOJ-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetically designed small molecule recognized for its potential as a potent and selective kinase inhibitor. Its core structure, featuring a thiazole scaffold linked to a pyrimidin-2-yl piperazine moiety, is characteristic of compounds that target the ATP-binding site of various protein kinases. Kinases are critical signaling proteins involved in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancers, making them prime therapeutic targets. The specific molecular architecture of this compound suggests its primary research value lies in probing intracellular signaling pathways, with a focus on oncology and cell biology. Researchers utilize this compound to investigate the mechanistic roles of specific kinases in disease models, to study pathway dependencies, and to validate new targets for intervention. Its mechanism of action involves competitive binding to the kinase's active site, thereby preventing ATP binding and subsequent phosphorylation of downstream substrate proteins, which ultimately leads to the inhibition of the signal transduction cascade. Targeted kinase inhibition remains a cornerstone of modern molecular pharmacology and drug discovery . This makes it an essential tool for in vitro biochemical assays and cell-based studies aimed at understanding carcinogenesis and developing novel anti-cancer strategies.

Properties

IUPAC Name

N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c26-16(24-8-10-25(11-9-24)18-20-6-2-7-21-18)5-4-14-13-29-19(22-14)23-17(27)15-3-1-12-28-15/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQXERIHSKKEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.

Mode of Action

It’s likely that it interacts with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes it regulates.

Comparison with Similar Compounds

The compound’s structural uniqueness and functional diversity are highlighted through comparisons with analogs from the thiazole-carboxamide family. Key differentiating factors include substituent variations on the thiazole ring, carboxamide groups, and heterocyclic appendages. Below is a detailed analysis:

Thiazole Substituent Variations
  • Target Compound : The 4-position of the thiazole is substituted with a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl chain. This substituent introduces a ketone, a flexible propyl linker, and a piperazine-pyrimidine group, which may enhance solubility and target engagement through hydrogen bonding .
  • 923121-43-1 (): Features a 2-((2,6-difluorobenzyl)amino)-2-oxoethyl group at the thiazole’s 4-position.
  • 923139-08-6 (): Contains a 2-oxo-2-(p-tolylamino)ethyl group. The p-tolyl group introduces steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets in kinases) .
  • 923226-70-4 (): Substituted with a 2-((3-methoxybenzyl)amino)-2-oxoethyl group.
Carboxamide Group Diversity
  • Target Compound : The furan-2-carboxamide group at the thiazole’s 2-position provides a planar, electron-rich heterocycle, favoring interactions with aromatic residues in binding pockets.
  • 923121-43-1 (): Uses a pivalamide group, which is highly lipophilic and metabolically labile due to its tert-butyl moiety .
  • 923139-08-6 (): Employs a cyclopropanecarboxamide , introducing strain and rigidity that may restrict conformational flexibility .
Physicochemical and Pharmacokinetic Implications

A hypothetical comparison of key properties based on structural analysis is provided below:

Compound ID/Name Thiazole Substituent Carboxamide Group Molecular Weight (g/mol) logP (Predicted) H-Bond Acceptors
Target Compound 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl Furan-2-carboxamide ~500 2.5 8
923121-43-1 2-((2,6-difluorobenzyl)amino)-2-oxoethyl Pivalamide ~450 3.0 6
923139-08-6 2-oxo-2-(p-tolylamino)ethyl Cyclopropanecarboxamide ~400 2.8 5
923226-70-4 2-((3-methoxybenzyl)amino)-2-oxoethyl Furan-2-carboxamide ~430 2.7 7

Key Observations :

  • The target compound’s higher molecular weight and logP (vs. 923226-70-4) reflect the piperazine-pyrimidine group’s contribution to polarity and size.
  • The furan-2-carboxamide group (target and 923226-70-4) likely enhances metabolic stability compared to pivalamide .

Q & A

Q. What are the key synthetic strategies for synthesizing N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including:

  • Formation of the piperazine-pyrimidine core : Reacting 2-chloropyrimidine with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF) .
  • Propionylation : Introducing the 3-oxopropyl chain via nucleophilic substitution or coupling reactions (e.g., using 3-bromopropionyl chloride) .
  • Thiazole ring formation : Cyclizing a thiourea intermediate with α-bromo ketones under basic conditions .
  • Furan-2-carboxamide coupling : Amide bond formation between the thiazole amine and furan-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) .
    Optimization : Reaction yields (e.g., 40–85%) depend on temperature control (60–100°C), solvent choice (e.g., THF for coupling steps), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole, furan, and piperazine rings. For example, pyrimidine protons appear as doublets near δ 8.5–9.0 ppm, while furan protons resonate at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₆O₃S: 425.1395) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation using programs like the CCP4 suite (e.g., space group P2₁2₁2₁) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis of the piperazine-thiazole core?

Answer:

  • Solvent Selection : Use DMF for piperazine-pyrimidine coupling (reflux, 12 hours, 70–80% yield) .
  • Catalysts : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides .
  • Temperature Control : Maintain 0–5°C during thiourea cyclization to minimize side-product formation .
  • Purification : Gradient elution (hexane/EtOAc) on silica gel improves purity (>95%) .
    Data Table :
StepYield (%)Key ParametersReference
Piperazine-pyrimidine70–80DMF, reflux, 12 h
Thiazole cyclization60–75α-bromo ketone, K₂CO₃, RT
Amide coupling40–85EDCI/HOBt, THF, 0°C → RT

Q. What computational methods assist in elucidating the compound’s mechanism of action?

Answer:

  • Quantum Chemical Calculations : Predict binding affinity to biological targets (e.g., kinases) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability (50 ns trajectories in GROMACS) to validate docking results .
    Case Study : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to PI3Kα, aligning with observed anticancer activity in vitro .

Q. How can discrepancies in biological activity data across studies be resolved?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay, 48-hour incubation) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in IC₅₀ values .
  • Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out nonspecific effects .
    Example : A study reporting IC₅₀ = 1.2 µM (vs. 8.5 µM in another) attributed differences to fetal bovine serum (FBS) concentration (10% vs. 2%) altering protein binding .

Q. What are the challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent Selection : Slow evaporation from EtOH/water (7:3) produces diffraction-quality crystals .
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require phase screening with the CCP4 suite .
  • Hydration : Hygroscopicity necessitates anhydrous conditions during crystallization .
    Data Table :
ParameterConditionOutcomeReference
Solvent SystemEtOH/H₂O (7:3)Needle-shaped crystals
Space GroupP2₁2₁2₁Resolution: 0.98 Å
Thermal Stability25°C, N₂ atmosphereNo decomposition in 72 h

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